molecular formula C22H23N3O6 B12177166 ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

Cat. No.: B12177166
M. Wt: 425.4 g/mol
InChI Key: AQNWVYZCLODFNI-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a complex organic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.

    Attachment of the Propanoic Acid Moiety: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid.

    Formation of the Final Compound: The final step involves the reaction of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with ethyl 4-aminobenzoate under coupling conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
  • Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

Uniqueness

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is unique due to the presence of both the quinazolinone core and the benzoate moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 4-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H23N3O6/c1-4-31-22(28)14-5-7-15(8-6-14)24-20(26)9-10-25-13-23-17-12-19(30-3)18(29-2)11-16(17)21(25)27/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,26)

InChI Key

AQNWVYZCLODFNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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